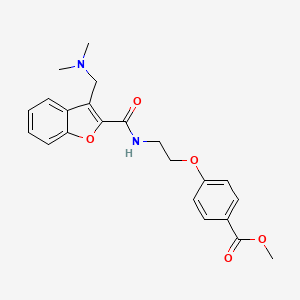
2-Phenyl-2-(piperidin-4-ylidene)acetonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structure and Interactions
- Molecular Conformation : Research by Manimekalai et al. (2008) and Thiruvalluvar et al. (2007) on similar molecules reveals that the piperidine ring often adopts specific conformations, influencing the overall molecular structure. These conformations, such as boat and chair, are critical in understanding the molecule's interactions and properties (Manimekalai et al., 2008; Thiruvalluvar et al., 2007).
Tautomeric Properties
- Shift in Tautomeric Equilibrium : Deneva et al. (2013) investigated compounds with structural similarities, demonstrating that introducing a flexible piperidine ring can shift the tautomeric equilibrium, which is significant in chemical reactions and molecular stability (Deneva et al., 2013).
Synthesis and Transformation
- Regioselective Synthesis : Yadav et al. (2014) highlighted the role of piperidine in the microwave-assisted regioselective synthesis of various organic compounds. This indicates potential applications in organic synthesis and medicinal chemistry (Yadav et al., 2014).
- Aromatic Nucleophilic Substitution Reactions : Akpojivi et al. (1994) discussed how compounds with piperidine structure influence aromatic nucleophilic substitution reactions, which is crucial in synthetic organic chemistry (Akpojivi et al., 1994).
Antibacterial Activities
- Antibacterial Properties : Merugu et al. (2010) explored the antibacterial activity of piperidine-containing compounds. This suggests potential applications in developing new antibacterial agents (Merugu et al., 2010; Merugu et al., 2010).
Nonlinear Optical Materials
- Nonlinear Optical Chromophores : Gainsford et al. (2008) investigated compounds with piperidine structures as precursors for nonlinear optical chromophores, indicating potential in photonics and optoelectronics (Gainsford et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-phenyl-2-piperidin-4-ylideneacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-10-13(11-4-2-1-3-5-11)12-6-8-15-9-7-12/h1-5,15H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELAWOJFKUGDSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732651 | |
| Record name | Phenyl(piperidin-4-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676490-69-0 | |
| Record name | Phenyl(piperidin-4-ylidene)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B1508472.png)




![Isopropyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508486.png)
![(N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide](/img/structure/B1508502.png)





